N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine
Description
N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a furan ring
Properties
IUPAC Name |
N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O/c1-14(10-15-7-9-22-13-15)20-11-16-6-8-21(12-16)18-5-3-2-4-17(18)19/h2-5,7,9,13-14,16,20H,6,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQHGYMNCCVPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NCC2CCN(C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Furan Ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the furan ring is attached to the pyrrolidine ring.
Final Assembly: The final step involves the formation of the amine group and its attachment to the rest of the molecule, often through reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Coupling Reactions: The furan ring can participate in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki or Heck coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its effects on various biological pathways and receptors.
Materials Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain receptors, while the pyrrolidine and furan rings contribute to the overall molecular stability and bioavailability. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(2-chlorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine
- N-[[1-(2-bromophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine
- N-[[1-(2-methylphenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine
Uniqueness
N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(furan-3-yl)propan-2-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability. This makes it potentially more effective in certain applications compared to its analogs with different substituents on the phenyl ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
